Desfuroylceftiofur is a significant metabolite of ceftiofur, a broad-spectrum cephalosporin antibiotic widely used in veterinary medicine, particularly for treating bacterial infections in livestock such as beef and dairy cattle. The compound plays a crucial role in the pharmacokinetics of ceftiofur, influencing its efficacy and safety in animal health management.
Desfuroylceftiofur is primarily derived from the metabolism of ceftiofur in animals. Following administration, ceftiofur undergoes rapid biotransformation, leading to the formation of desfuroylceftiofur and other metabolites like furoic acid. Studies indicate that over 98% of administered ceftiofur is excreted within 108 hours, predominantly in urine .
Desfuroylceftiofur belongs to the class of β-lactam antibiotics and is classified as a pharmaceutical metabolite. It is specifically categorized under cephalosporins, which are characterized by their β-lactam structure that is crucial for their antimicrobial activity.
The synthesis of desfuroylceftiofur occurs naturally through metabolic processes in animals after the administration of ceftiofur. Various analytical methods have been developed to study its synthesis and quantify its presence in biological samples.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a prominent method for detecting desfuroylceftiofur in tissues such as kidney and liver. This method involves extracting samples using phosphate buffer followed by solid-phase extraction (SPE) cleanup, enabling sensitive detection of the metabolite at low concentrations .
Desfuroylceftiofur retains the core β-lactam structure characteristic of cephalosporins but lacks the furoyl group. Its molecular formula can be represented as CHNOS.
The molecular weight of desfuroylceftiofur is approximately 317.35 g/mol. The chemical structure includes a thiazole ring and a β-lactam ring, which are essential for its biological activity.
Desfuroylceftiofur participates in various biochemical reactions primarily through hydrolysis and conjugation processes. These reactions are crucial for its elimination from the body and can influence its pharmacokinetic properties.
The degradation pathways include hydrolysis of the β-lactam ring, leading to inactive metabolites. Advanced analytical techniques such as mass spectrometry have been employed to identify these degradation products and understand their formation mechanisms .
Desfuroylceftiofur's mechanism of action is similar to that of ceftiofur, wherein it exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. This inhibition occurs through binding to penicillin-binding proteins (PBPs), disrupting cell wall integrity and leading to bacterial lysis.
Studies have shown that desfuroylceftiofur retains significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, although its potency may vary compared to its parent compound .
Relevant analyses indicate that desfuroylceftiofur exhibits stability in various pH environments typical of animal tissues .
Desfuroylceftiofur serves several important roles in veterinary medicine:
Desfuroylceftiofur has the molecular formula C₁₄H₁₅N₅O₅S₃ and a molecular weight of 437.5 g/mol. Structurally, it retains ceftiofur’s core β-lactam ring, essential for antibacterial activity, but lacks the parent compound’s thioester-linked side chain. Key functional groups include:
Table 1: Structural Comparison of Ceftiofur and Desfuroylceftiofur
Feature | Ceftiofur | Desfuroylceftiofur (DCCD) |
---|---|---|
Molecular Formula | C₁₉H₁₇N₅O₇S₃ | C₁₄H₁₅N₅O₅S₃ |
Molecular Weight | 523.55 g/mol | 437.5 g/mol |
Key Functional Groups | β-Lactam, thioester, furanyl carbonyl | β-Lactam, free thiol, aminothiazole |
Bioactivity | Active parent compound | Active metabolite |
DCCD forms when ceftiofur undergoes enzymatic hydrolysis, cleaving the thioester bond to release the furaldehyde moiety. This biotransformation occurs rapidly in vivo following intramuscular or intramammary administration of ceftiofur. Unlike ceftiofur, DCCD’s free thiol group facilitates covalent binding to plasma proteins (e.g., albumin) or low-molecular-weight thiols (e.g., cysteine), generating conjugates like desfuroylceftiofur cysteine disulfide (DCCD). These conjugates retain the β-lactam ring and contribute to the total antimicrobial residue burden in tissues and milk [3] [8] [10]. Antibacterial studies confirm DCCD exhibits comparable activity to ceftiofur against Gram-negative pathogens (e.g., Actinobacillus, Pasteurella), though it shows reduced potency against staphylococci [6].
DCCD serves as a validated surrogate marker residue for ceftiofur in regulatory monitoring. Pharmacokinetic studies reveal ceftiofur metabolizes rapidly in vivo, with DCCD and its disulfide conjugates constituting >85% of residual compounds in tissues. Consequently, regulatory methods quantify total residues as "ceftiofur equivalents," anchored to DCCD’s molecular structure [3] [4].
Table 2: Validation Parameters for DCCD-Based Residue Detection in Bovine Tissues
Matrix | Accuracy (%) | Precision (CV%) | Limit of Quantification (LOQ) |
---|---|---|---|
Kidney | 97–107 | 3.4–5.1 | 10 μg/kg |
Liver | 98–103 | 6.2–11.0 | 25 μg/kg |
Muscle | 101–105 | 7.8–9.3 | 25 μg/kg |
CV = Coefficient of variation; Data adapted from [4]
DCCD is critical for enforcing maximum residue limits (MRLs) in animal products. The European Union’s Council Regulation 2377/90 established an MRL of 100 μg/kg for ceftiofur (sum of residues containing the β-lactam ring, expressed as DCCD) in milk and edible tissues [2] [3]. This regulatory threshold addresses two public health concerns:
Traditional microbial inhibition assays (e.g., Delvo SP®) often fail to detect conjugated DCCD metabolites due to poor bioavailability in vitro. Consequently, confirmatory LC-MS/MS methods incorporating deconjugation steps (e.g., using dithioerythritol to reduce disulfide bonds) are mandated. These methods quantify total DCCD equivalents with a detection limit of 50 μg/kg in milk—half the EU MRL—ensuring violative residues are identified [3] [8].
Table 3: Regulatory Limits and Detection Methods for Ceftiofur/DCCD Residues
Matrix | MRL (μg/kg) | Regulatory Basis | Key Screening Methods |
---|---|---|---|
Milk | 100 | EU Regulation 2377/90 | LC-MS/MS with derivatization, Delvo SP® |
Kidney | 1,500 | FDA Guidance #159 | LC-MS/MS (DCCD as marker) |
Muscle | 100 | Codex Alimentarius MAX-063 | Microbiological inhibition tests |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1